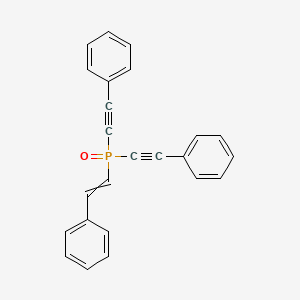
Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a phosphorus atom bonded to two phenylethynyl groups and one phenylethenyl group, with an oxo group attached to the phosphorus atom. The presence of these functional groups imparts distinctive chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane typically involves the use of phosphorus ylides and Wittig reactions. The phosphorus ylide is generated by reacting a phosphonium salt with a strong base, such as sodium hydroxide. The ylide then reacts with an aldehyde or ketone to form the desired compound through a Wittig reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylethynyl and phenylethenyl groups can undergo substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds .
Mecanismo De Acción
The mechanism of action of Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane involves its interaction with molecular targets through its functional groups. The phenylethynyl and phenylethenyl groups can participate in π-π interactions and hydrogen bonding, while the oxo group can act as an electron donor or acceptor. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Known for its applications in liquid crystal compositions.
9,10-Bis(phenylethynyl)anthracene: Used as a chemiluminescent fluorophore and in organic semiconductors
2-Phenylethanol: Commonly used in fragrances and as a solvent.
Uniqueness
Oxo(2-phenylethenyl)bis(phenylethynyl)-lambda~5~-phosphane stands out due to its unique combination of functional groups, which impart distinct chemical properties and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89845-68-1 |
|---|---|
Fórmula molecular |
C24H17OP |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-[bis(2-phenylethynyl)phosphoryl]ethenylbenzene |
InChI |
InChI=1S/C24H17OP/c25-26(19-16-22-10-4-1-5-11-22,20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-16,19H |
Clave InChI |
ALSYAFAZUGZMST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CP(=O)(C#CC2=CC=CC=C2)C#CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


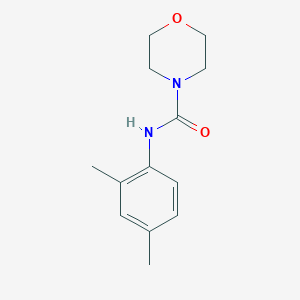
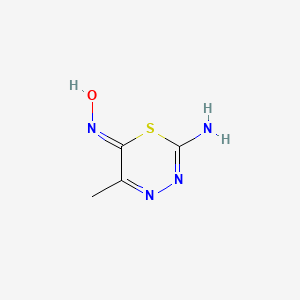
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)
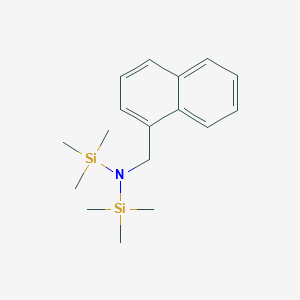
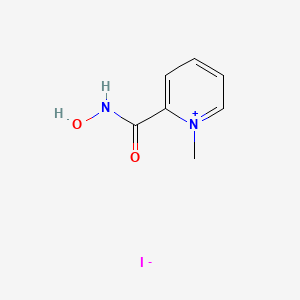
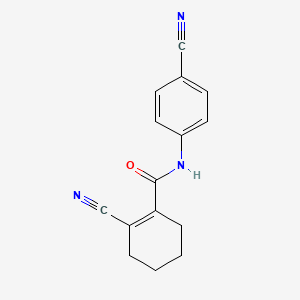
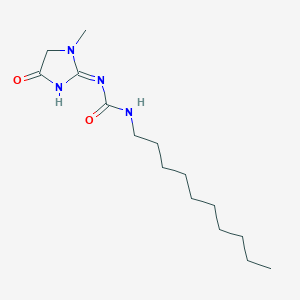
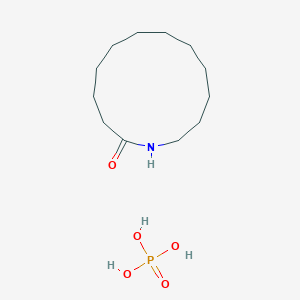

![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
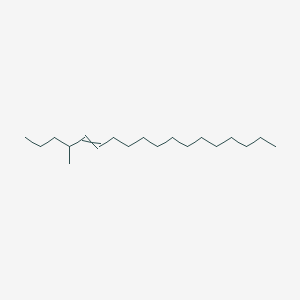
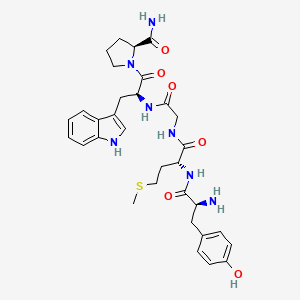

![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
